molecular formula C20H13Cl2FN2O B2669394 6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole CAS No. 303148-71-2

6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole

Cat. No.: B2669394
CAS No.: 303148-71-2
M. Wt: 387.24
InChI Key: CRYOUHRLMHXJLT-UHFFFAOYSA-N
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Description

6-Chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole is a substituted benzimidazole derivative characterized by a chloro-fluoro-benzyloxy group at position 1, a phenyl group at position 2, and a chlorine substituent at position 6 of the benzimidazole core. The compound’s structure combines halogenated aromatic moieties, which are often leveraged in medicinal chemistry to enhance binding affinity and metabolic stability.

Properties

IUPAC Name

6-chloro-1-[(2-chloro-6-fluorophenyl)methoxy]-2-phenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2FN2O/c21-14-9-10-18-19(11-14)25(20(24-18)13-5-2-1-3-6-13)26-12-15-16(22)7-4-8-17(15)23/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYOUHRLMHXJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=CC=C4Cl)F)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with 2-phenyl-1H-benzimidazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzimidazole derivatives, while coupling reactions can produce complex biaryl compounds .

Scientific Research Applications

6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Core Modifications

  • Target Compound : Features a benzimidazole core with a 2-phenyl group, 6-chloro substitution, and a 1-[(2-chloro-6-fluorobenzyl)oxy] side chain.
  • Indoline Derivatives () : Compounds 47–50 replace the benzimidazole core with an indoline system but retain the 6-((2-chloro-6-fluorobenzyl)oxy) group. Variations in sulfonyl substituents (e.g., 3-methoxyphenyl, 3-chlorophenyl) highlight the role of electron-withdrawing/donating groups in modulating activity.
  • Benzodiazoles () : 2-(2-Chloro-6-fluorophenyl)-1H-1,3-benzodiazole () lacks the benzyloxy side chain, while 2-chloro-6-fluoro-1-methyl-1H-1,3-benzodiazole () introduces a methyl group, altering steric and electronic profiles.

Substituted Benzyloxy Groups

  • Target Compound : The 2-chloro-6-fluorobenzyloxy group provides a distinct halogenation pattern.

Heterocyclic Core Variations

  • Xanthine Derivatives () : The xanthine core in 9-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione shares the 2-chloro-6-fluorobenzyl group but targets neurodegenerative diseases, illustrating scaffold versatility.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) Reference
Target Compound Not reported 2-Phenyl, 6-Cl, 1-(2-Cl-6-F-benzyloxy) Not reported -
6-((2-Cl-6-F-benzyl)oxy)indoline 47 Not reported 3-MeO-phenylsulfonyl Not reported
2-(2-Cl-6-F-phenyl)-1H-benzodiazole 246.67 2-Cl-6-F-phenyl Not reported
9-(2-Cl-6-F-benzyl)xanthine derivative Not reported Xanthine core, 2-Cl-6-F-benzyl Not reported
Oxadiazole derivative 10d () Not reported N-(4-fluorophenyl), 2-phenyl-benzimidazole Not reported

Notes: Melting points and spectral data (e.g., IR, NMR) for the target compound are absent in the evidence, but analogs like the xanthine derivative in exhibit high thermal stability (mp 314–315°C dec.).

Q & A

Q. What are the recommended synthetic routes for 6-chloro-1-[(2-chloro-6-fluorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves:

  • Step 1: Reacting 2-chloro-6-fluoro-benzyl chloride with a benzimidazole precursor (e.g., 6-chloro-2-phenyl-1H-benzimidazole) under alkaline conditions (K₂CO₃/DMF, 80°C, 12–24 hours) to introduce the benzyloxy group .
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound.

Key Variables Affecting Yield:

VariableOptimal ConditionImpact of Deviation
SolventDMF or DMSOPolar aprotic solvents enhance nucleophilicity of the benzimidazole nitrogen. Non-polar solvents reduce reaction rates .
Temperature80–100°CLower temperatures (<60°C) result in incomplete substitution; higher temperatures (>110°C) promote side reactions (e.g., decomposition of fluorinated groups) .
CatalystK₂CO₃ or Cs₂CO₃Stronger bases (e.g., Cs₂CO₃) improve reactivity but may degrade sensitive substituents .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR:

    • Diagnostic Peaks:
  • Aromatic protons (δ 7.2–8.1 ppm, multiplet) for phenyl and benzyl groups.

  • Methine proton (δ 5.2–5.5 ppm, singlet) for the benzyloxy group .

  • Fluorine coupling (³JHF ~8–12 Hz) observed in ¹⁹F NMR .

    • Contradictions to Resolve: Overlapping signals for chloro and fluoro substituents may require 2D NMR (e.g., HSQC) for unambiguous assignment .
  • Mass Spectrometry (HRMS):

    • Expected [M+H]⁺: C₂₀H₁₃Cl₂F₃N₂O (exact mass: 423.03). Fragmentation patterns should show loss of Cl (m/z 388) and benzyloxy group (m/z 295) .

Q. What are the critical parameters for assessing purity via HPLC, and how can impurities be identified?

Methodological Answer:

  • Column: C18 reverse-phase (3.5 µm, 150 mm × 4.6 mm).
  • Mobile Phase: Acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid.
  • Detection: UV at 254 nm (aromatic absorption).
  • Common Impurities:
    • Byproduct: Unreacted benzimidazole precursor (retention time ~3.5 minutes).
    • Degradation Product: Hydrolyzed benzyloxy group (retention time ~5.2 minutes) .

Advanced Research Questions

Q. How does the substitution pattern (Cl, F, benzyloxy) influence the compound’s bioactivity in kinase inhibition assays?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Insights:
    • Chloro Substituents: Enhance binding affinity to ATP pockets in kinases (e.g., EGFR) via hydrophobic interactions. Removal reduces IC₅₀ by ~10-fold .
    • Fluorine Substituents: Improve metabolic stability and membrane permeability. Fluorine at the ortho position (2-chloro-6-fluoro) minimizes steric hindrance .
    • Benzyloxy Group: Acts as a solubility-modulating moiety. Bulkier substituents (e.g., trifluoromethyl) reduce aqueous solubility but improve target selectivity .

Experimental Design for SAR Validation:

  • Synthesize analogs with single substituent deletions (e.g., Cl→H, F→H).
  • Compare IC₅₀ values in kinase inhibition assays (e.g., EGFR, VEGFR2) using recombinant enzymes .

Q. What computational strategies are effective for predicting binding modes with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina):
    • Preparation: Optimize ligand geometry (DFT/B3LYP/6-31G*) and protonate at physiological pH.
    • Target Protein: Use crystal structures (PDB: 1M17 for EGFR) with water molecules removed.
    • Key Interactions Predicted:
  • Hydrogen bonding between benzimidazole nitrogen and Met793.
  • π-π stacking with Phe723 .
  • MD Simulations (GROMACS):
    • Assess stability of ligand-protein complexes over 100 ns. Root-mean-square deviation (RMSD) >3 Å indicates weak binding .

Q. How can stability under physiological conditions (pH, temperature) be optimized for in vivo studies?

Methodological Answer:

  • Degradation Pathways:
    • Hydrolysis of benzyloxy group at pH >7.5.
    • Oxidative degradation of benzimidazole ring in presence of ROS .
  • Stabilization Strategies:
    • Formulation: Use lyophilized powders with cryoprotectants (trehalose, mannitol).
    • pH Adjustment: Buffers (citrate, pH 6.5) reduce hydrolysis rates .

Q. What advanced analytical methods resolve contradictions in spectral data (e.g., overlapping NMR signals)?

Methodological Answer:

  • 2D NMR Techniques:
    • HSQC/HMBC: Assign ambiguous protons (e.g., distinguishing Cl and F-coupled aromatic protons) .
    • NOESY: Confirm spatial proximity of benzyloxy and phenyl groups .
  • X-ray Crystallography:
    • Resolve regiochemistry of substituents. For example, confirm Cl/F positions via electron density maps .

Case Study: A 2025 study resolved conflicting ¹H NMR data for a benzimidazole analog using HSQC, identifying misassigned methine protons .

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